

Methodological considerations for subretinal fluid aspiration in animal models.

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Methodological Considerations for Subretinal Fluid Aspiration in Animal Models

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The subretinal space, a potential space between the neural retina and the retinal pigment epithelium (RPE), is a critical site for pathological fluid accumulation in various retinal diseases, including retinal detachment and age-related macular degeneration. The aspiration of subretinal fluid (SRF) in animal models is an essential technique for studying disease pathogenesis, evaluating the efficacy of novel therapeutics, and understanding the physiological mechanisms of fluid transport across the RPE.^{[1][2]} This document provides detailed methodological considerations, experimental protocols, and quantitative data to guide researchers in performing subretinal fluid aspiration effectively and safely across different animal models.

Methodological Considerations

Successful and reproducible subretinal fluid aspiration requires careful consideration of the animal model, surgical approach, and instrumentation. The choice of method depends on the

specific research question, the volume of fluid to be aspirated, and the anatomical characteristics of the animal's eye.

1. Animal Model Selection:

The choice of animal model is fundamental and influences all subsequent procedural decisions.

- **Rodents (Mice, Rats):** Due to their small globe size, rodents are suitable for studies requiring precise microsurgical techniques to aspirate small volumes of fluid.[3][4] The trans-scleral approach is most common.[3] Their genetic tractability makes them invaluable for modeling specific human retinal diseases.[2]
- **Rabbits and Pigs:** These larger animal models are often used for developing and testing surgical instruments and techniques due to the similarity of their eye size to humans.[5][6] They allow for more complex procedures like vitrectomy-assisted aspiration and the removal of larger fluid volumes. A device known as the subretinal aspiration and injection device (SR-AID) has been tested in rabbit and pig eyes for fluid injection and drainage.[5][6]

2. Surgical Approaches:

Three primary routes are used to access the subretinal space, each with distinct advantages and disadvantages.[7][8]

- **Trans-scleral Approach:** This is the predominant method used in rodents.[3] It involves creating a scleral incision to directly access the subretinal space from outside the eyeball, avoiding the vitreous cavity and lens. This approach minimizes the risk of cataract formation.[2] A self-sealing scleral tunnel can be created to prevent fluid leakage post-aspiration.[9]
- **Transvitreal Approach:** Standard in larger animals and humans, this technique involves a three-port pars plana vitrectomy to insert instruments into the vitreous cavity.[3] A small retinotomy (a break in the retina) is then created to allow a cannula to enter the subretinal space for aspiration. This method offers excellent visualization and control but is more invasive and associated with complications like postoperative inflammation and cataract formation.[3]

- Transcorneal Approach: This technique involves passing a needle through the cornea, anterior chamber, and vitreous to reach the posterior subretinal space.[4][7] While used for injections to create large retinal detachments, it is less ideal for controlled aspiration due to the risk of lens injury.[2]

3. Instrumentation:

The selection of appropriate instrumentation is critical for minimizing tissue trauma and achieving successful aspiration.

- Needles and Cannulas: Fine-gauge needles (32-34G for rodents, 40-41G microneedles for larger animals) are used to create the sclerotomy and retinotomy.[3][10] Blunt or beveled cannulas are then used for the aspiration itself to reduce the risk of retinal perforation.
- Aspiration Control (Active vs. Passive):
 - Passive Drainage: This method relies on a pressure gradient, where the intraocular pressure is elevated to force fluid out through the cannula.[6] It is simpler but offers less control.
 - Active Aspiration: This involves connecting the cannula to a suction system, such as the vitrectomy machine or a syringe, for controlled fluid removal.[6] Automated aspiration methods have been developed and are considered effective and controllable.[11] Flute needles, which may incorporate a backflush reservoir, are often used for active drainage.[12]

4. Potential Complications:

Subretinal fluid drainage is a hazardous maneuver that can lead to several complications.[13]

- Subretinal Hemorrhage: This is the most common complication, caused by trauma to the choroidal vessels.[12]
- Retinal Perforation/Tears: Accidental puncture of the retina during instrumentation can lead to iatrogenic retinal holes.[14]

- **Choroidal Detachment:** Excessive fluid drainage can lead to hypotony (low intraocular pressure) and subsequent choroidal detachment.
- **Cataract Formation:** Particularly relevant in transvitreal and transcorneal approaches where instruments pass near the lens.^[3]
- **Endophthalmitis:** As with any intraocular surgery, there is a risk of infection.

Experimental Protocols

The following protocols are synthesized from established surgical techniques for accessing the subretinal space. Researchers should adapt these protocols based on the specific animal model, available equipment, and experimental goals.

Protocol 1: Trans-scleral Subretinal Fluid Aspiration in Rodents (Rat/Mouse)

This protocol is adapted from trans-scleral injection techniques and is suitable for aspirating small volumes of SRF for analysis or to create a controlled retinal detachment.

Materials:

- Anesthetic (e.g., Ketamine/Xylazine cocktail)
- Topical mydriatic and anesthetic drops
- Surgical microscope
- Eyelid speculum
- Fine-tipped forceps (e.g., Colibri forceps)
- Surgical spear or cotton swabs
- 30-32G sharp needle
- 32-34G blunt or beveled cannula (e.g., Hamilton needle)

- Microsyringe pump or 10 μ L Hamilton syringe
- Viscous gel and coverslip/contact lens for fundus visualization

Procedure:

- **Animal Preparation:** Anesthetize the animal via intraperitoneal injection and confirm the depth of anesthesia. Place the animal on a heating pad to maintain body temperature.
- **Pupil Dilation and Anesthesia:** Apply topical mydriatic drops to dilate the pupil and a topical anesthetic to the cornea.
- **Eye Exposure:** Position the animal under the surgical microscope. Use an eyelid speculum to gently open the eyelids. The eye can be carefully proptosed in mice for better access to the posterior globe.^[3]
- **Fundus Visualization:** Place a drop of viscous gel on the cornea and cover with a small coverslip or a specialized rodent contact lens to allow for clear visualization of the fundus.^[3]
- **Scleral Incision:** Make a small conjunctival incision to expose the sclera. Using a 30-32G sharp needle, create a self-sealing tunnel incision through the sclera several millimeters posterior to the limbus.^[9] The entry point should be chosen to provide the desired access to the fluid-filled subretinal space.
- **Cannula Insertion:** Carefully insert the 32-34G blunt cannula through the scleral incision. Advance the tip slowly until it is visualized within the subretinal space. A slight indentation of the retina is often the best indicator of proper positioning.^[3]
- **Fluid Aspiration:**
 - **Active Aspiration:** Connect the cannula to a microsyringe pump or a Hamilton syringe. Aspirate the desired volume of fluid slowly and steadily to avoid rapid decompression of the eye.
 - **Passive Drainage:** For this method, gentle pressure can be applied to the globe to facilitate fluid egress through the cannula, though this provides less control.

- **Withdrawal and Closure:** Once aspiration is complete, slowly withdraw the cannula. The self-sealing incision should close with minimal leakage. Apply antibiotic ointment to the eye.
- **Post-operative Care:** Monitor the animal during recovery. Administer analgesics as required by institutional guidelines.

Protocol 2: Transvitreal Subretinal Fluid Aspiration in Rabbits

This protocol requires specialized vitrectomy equipment and is suitable for aspirating larger fluid volumes or when direct visualization of the retinotomy is required.

Materials:

- General anesthesia setup
- Surgical microscope with a wide-angle viewing system
- Vitrectomy machine
- Infusion cannula (25G or smaller)
- Vitrector (cutter)
- Light pipe
- Microneedle (e.g., 40G) or soft-tip cannula
- Sutures (e.g., 8-0 Vicryl)

Procedure:

- **Animal Preparation:** Induce general anesthesia, intubate, and provide ventilation. Position the animal to provide stable access to the operative eye.
- **Surgical Setup:** Prepare the surgical site aseptically. Place an eyelid speculum.

- Sclerotomies and Infusion: Perform three pars plana sclerotomies to place the infusion cannula, light pipe, and the main instrument port.
- Vitrectomy: Perform a core vitrectomy to remove the central vitreous. If necessary, induce a posterior vitreous detachment by aspirating over the optic disc to separate the vitreous from the retina.[\[15\]](#)
- Retinotomy Creation: Identify a suitable location over the subretinal fluid pocket for the drainage retinotomy, preferably away from major vessels. Use a microneedle or the vitrectomy cutter on a low setting to create a small, controlled opening in the retina.
- Fluid Aspiration:
 - Active Aspiration: Introduce a soft-tip cannula or a flute needle through the retinotomy into the subretinal space.[\[12\]](#) Connect the instrument to the vitrectomy machine's aspiration line and gently aspirate the fluid. The eye can be tilted to allow gravity to shift the fluid toward the drainage site.[\[6\]](#)
 - Fluid-Air Exchange: Alternatively, as fluid is aspirated, the vitreous cavity is filled with air, which helps to flatten the retina against the RPE.
- Post-Aspiration Steps: Once the fluid is drained, the retinotomy site can be treated with endolaser to create a permanent seal, although small microneedle sites may be self-sealing. [\[10\]](#)
- Closure: Remove the instruments and suture the sclerotomies. Administer subconjunctival antibiotics and anti-inflammatory agents.
- Post-operative Care: Monitor the animal closely for signs of pain or complications. Provide appropriate analgesic and anti-inflammatory medications.

Data Presentation

The following tables summarize key quantitative parameters and potential complications gathered from the literature to aid in experimental design and interpretation.

Table 1: Instrumentation Parameters for Subretinal Access in Animal Models

Animal Model	Approach	Puncture/Incision Needle	Aspiration/Injection Cannula	Typical Injection Volume	Reference(s)
Mouse	Trans-scleral	30-32G	32-34G	0.5 - 2 μ L	[3]
Rat	Trans-scleral	30G	33G	up to 5-10 μ L	[3] [8]
Rabbit	Transvitreal	23-25G (for ports)	40G microneedle / Soft-tip cannula	Variable	[10] [15]
Pig	External (SR-AID)	Device-specific	Device-specific	Variable	[5]

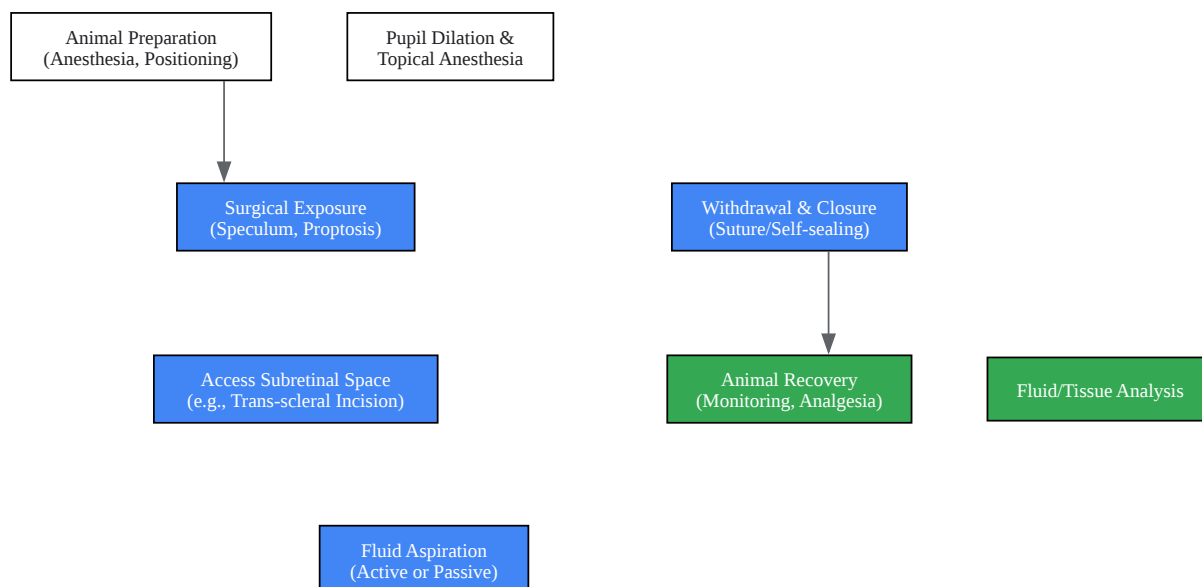
Table 2: Reported Complications of Subretinal Fluid Drainage

Complication	Reported Rate	Context / Animal Model	Reference(s)
Any Drainage Complication	5.6%	Scleral buckling procedures (Human)	[13]
Subretinal Hemorrhage	9.4%	Scleral buckling with cut-down drainage (Human)	[12]
Retinal Perforation	25%	External drainage after buckle placement (Human)	[14]
Iatrogenic Retinal Holes	Not specified	A known risk of creating drainage retinotomies	[14]
Cataract Formation	Not specified	Primarily associated with transvitreal/transcorneal approaches	[3]
Choroidal Detachment	Not specified	A known risk of ocular hypotony post-drainage	-

Note: Most quantitative data on complication rates are derived from human clinical studies of retinal detachment surgery, as these are not commonly reported in preclinical animal model literature. These rates should be considered as indicative of potential risks.

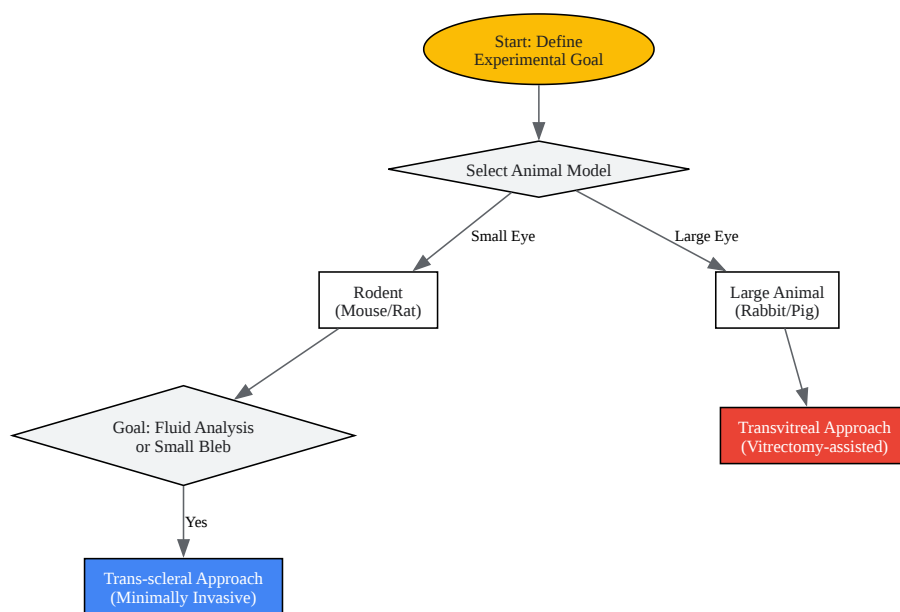
Visualizations

The following diagrams illustrate key workflows and relationships in subretinal fluid aspiration procedures.



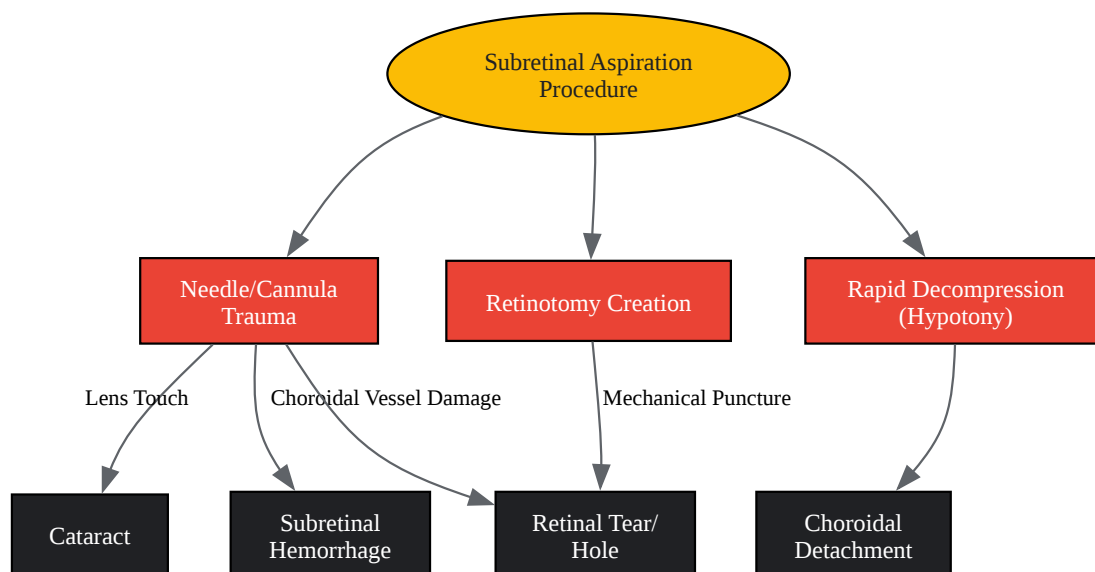
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Caption: General workflow for subretinal fluid aspiration in animal models.



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Caption: Decision tree for selecting an aspiration methodology.



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Caption: Pathway of potential intraoperative complications.

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